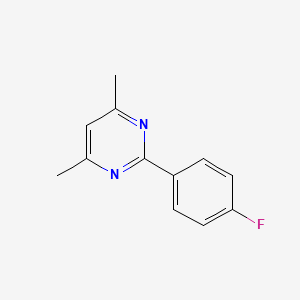

2-(4-Fluorophenyl)-4,6-dimethylpyrimidine

描述

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2-(4-fluorophenyl)imidazol-5-ones involved QSAR analysis, molecular docking studies, designing new compounds, and analyzing the pharmacokinetics properties of the designed compounds . Another method for synthesizing 2-(4-fluorophenyl)thiophene has been disclosed, which involves the use of 4-fluorophenylboronic acid, 2-bromothiophene, and a Pd catalyst .

Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various techniques. For example, the molecular structure of (E)-3-(4-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one was successfully synthesized and crystallized in the monoclinic system .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, 2-(4-Fluorophenyl)-thiophene has a melting point of 51.0 to 55.0 °C, a boiling point of 252.3±15.0 °C (Predicted), and a density of 1.200±0.06 g/cm3 (Predicted) .

科学研究应用

Summary of the Application

2-(4-Fluorophenyl)-5-methylsulfonyl-1,3,4-oxadiazole (JHXJZ), a derivative of 2-(4-Fluorophenyl)-4,6-dimethylpyrimidine, is a new sulfone fungicide synthesized in a research group . It is highly effective in preventing infection caused by tobacco bacterial wilt, tomato bacterial wilt, and Xanthomonas oryzae .

Methods of Application or Experimental Procedures

A new method was developed and validated for the determination of JHXJZ by ultra-performance liquid chromatography equipped with a photo-diode array detector. JHXJZ from tomato and soil was extracted with ethyl acetate without further cleanup .

Results or Outcomes

The average recoveries of tomato and soil were studied at three spiked levels and ranged from 84.51% to 101.30% and 85.30% to 101.53%, respectively .

2. Synthesis of Pyridazin-3(2H)-one Derivative

Summary of the Application

A new pyridazin-3(2H)-one derivative, 2-(2-(4-fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one (FOMMP), was synthesized and characterized . This compound has potential pharmaceutical effectiveness .

Methods of Application or Experimental Procedures

The compound FOMMP was synthesized and characterized using experimental techniques involving FT-IR, UV-Vis, 1H-NMR, 13C-NMR, ESI-MS, and single-crystal X-ray diffraction analysis and theoretical techniques .

Results or Outcomes

Frontier molecular orbital (FMO) analysis showed a low energy gap that suggests the chemical reactivity of the title compound. The electrophilicity index (ω) points towards the probable biological activity of FOMMP .

3. Synthesis of Schiff Base Metal (II) Complexes

Summary of the Application

A new series of Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) complexes of the Schiff base ligand, 4-chloro-2- { (E)- [ (4-fluorophenyl)imino]methyl}phenol (C 13 H 9 ClFNO), was synthesized in a methanolic medium . The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .

Methods of Application or Experimental Procedures

Elemental analysis, FT-IR, UV-Vis, and NMR spectral data, molar conductance measurements, and melting points were used to characterize the Schiff base and the metal complexes .

Results or Outcomes

The metal (II) complexes exhibited higher antibacterial activity than the free Schiff base ligand .

4. Synthesis of Isoindoline-1, 3-dione Derivatives

Summary of the Application

Isoindoline-1, 3-dione derivatives were prepared as an inhibitor of acetylcholinesterase . Compound 2-(2-(4-(2-(4-Fluorophenyl)-2-oxoethyl) piperazin-1-yl) ethyl) isoindoline-1, 3-dione (166) (IC 50 = 16.42 ± 1.07 μM) was active .

Methods of Application or Experimental Procedures

The compound was synthesized and characterized using experimental techniques involving FT-IR, UV-Vis, 1H-NMR, 13C-NMR, ESI-MS, and single-crystal X-ray diffraction analysis and theoretical techniques .

Results or Outcomes

Frontier molecular orbital (FMO) analysis showed a low energy gap that suggests the chemical reactivity of the title compound. The electrophilicity index (ω) points towards the probable biological activity of the compound .

5. Acid–Base Regulated Inclusion Complexes

Summary of the Application

The compound “2-(4-Fluorophenyl)-4,6-dimethylpyrimidine” has been used in the formation of acid-base regulated inclusion complexes with β-cyclodextrin . These complexes display multistimuli-responsive chromic behaviors and photomodulable fluorescence .

Methods of Application or Experimental Procedures

The details of the methods of application or experimental procedures are not available in the source .

Results or Outcomes

The results or outcomes of this application are not available in the source .

安全和危害

属性

IUPAC Name |

2-(4-fluorophenyl)-4,6-dimethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2/c1-8-7-9(2)15-12(14-8)10-3-5-11(13)6-4-10/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSUHXEKDCOGHLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2=CC=C(C=C2)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorophenyl)-4,6-dimethylpyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 2-phenyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B1381177.png)

![2-Azabicyclo[2.2.1]heptan-5-ol hydrochloride](/img/structure/B1381179.png)

![1-methyl-octahydro-1H-pyrrolo[3,2-c]pyridine dihydrochloride](/img/structure/B1381186.png)